5-Cyclohexylimidazolidine-2,4-dione
Overview
Description
5-Cyclohexylimidazolidine-2,4-dione is a chemical compound with the molecular formula C9H14N2O2 . It is also known by other synonyms such as 2,4-Imidazolidinedione,5-cyclohexyl; 5-Cyclohexyl-imidazolidin-2,4-dion; 5-cyclohexyl-hydantoin; 5-cyclohexyl-imidazolidine-2,4-dione .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves various chemical reactions. For instance, a study on the synthesis of Thiazolidine-2,4-dione derivatives used deep eutectic solvents in the synthesis process . Another study synthesized a novel series of thiazolidine-2,4-dione molecules and evaluated their antioxidant, anticancer, and antimicrobial potential .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group attached to an imidazolidine-2,4-dione ring . The molecular weight of this compound is 182.22000 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For example, a study described the synthesis of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione through copper-catalyzed click reactions . Another study discussed the synthesis and characterization of derivatives including thiazolidine-2,4-dione/1-H-imidazole .Mechanism of Action
The mechanism of action of 5-Cyclohexylimidazolidine-2,4-dione and its derivatives is often related to their biological activities. For instance, Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Properties
IUPAC Name |
5-cyclohexylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h6-7H,1-5H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFKECBJDYLFKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397648 | |
Record name | 2,4-Imidazolidinedione, 5-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64952-07-4 | |
Record name | 2,4-Imidazolidinedione, 5-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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